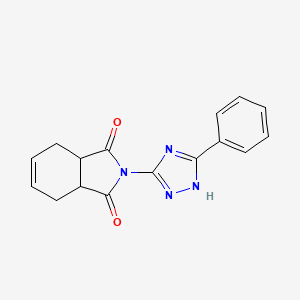
Pyridoxal(1+)
Descripción general
Descripción
Pyridoxal(1+) is a pyridinium ion obtained by protonation of the ring nitrogen of pyridoxal. It is a conjugate acid of a pyridoxal.
Aplicaciones Científicas De Investigación
Chemosensors and Bioimaging
Pyridoxal(1+), specifically in the form of pyridoxal-2-hydrazinopyridine Schiff-base, has been developed as a fluorescent chemosensor for Zn(II) in aqueous solutions. This compound exhibits significant fluorescence enhancement upon binding to Zn(II), demonstrating good selectivity over other metal ions and allowing for bioimaging of Zn(II) in living cells (Li, Li, & He, 2016).
Neonatal Epileptic Encephalopathy
Pyridoxal(1+) in the form of pyridoxal phosphate plays a crucial role in the treatment of pyridoxal phosphate-dependent neonatal epileptic encephalopathy. This condition, caused by mutations in the pyridox(am)ine-5′-phosphate oxidase gene, is responsive to pyridoxal phosphate supplementation, highlighting the importance of this compound in certain neurological disorders (Baǧci et al., 2007).
Vitamin B6 Transport
Pyridoxal(1+) derivatives, such as pyridoxine, function as a precursor of pyridoxal phosphate, a vital cofactor for numerous enzymes in amino acid metabolism. Studies on the yeast Saccharomyces cerevisiae identified TPN1 as a gene encoding a transport protein for vitamin B6, essential for utilizing extracellular vitamin B6 compounds (Stolz & Vielreicher, 2003).
Antioxidant Properties
Pyridoxal(1+) and its derivatives have been shown to be efficient singlet oxygen quenchers, suggesting potential antioxidant properties in biological systems. This finding is significant for understanding the interactions of pyridoxine and singlet oxygen in living organisms, such as fungi (Bilski et al., 2000).
Copper Ion Detection and Bioimaging
A pyridoxal-based chemosensor has been synthesized for the visual detection of copper ions, demonstrating a color change from colorless to yellow, indicating its potential application in bioimaging (Yin, Qu, & Huo, 2014).
Enzymatic Reactions in Natural Product Biosynthesis
Pyridoxal phosphate, a derivative of Pyridoxal(1+), is a key cofactor for PLP-dependent enzymes, catalyzing a wide array of reactions including transaminations, Claisen-like condensations, and other transformations critical in natural product biosynthesis (Du & Ryan, 2019).
Drug Target in African Trypanosome
Research on Pyridoxal kinase, a key enzyme in pyridoxal phosphate metabolism, shows its potential as a drug target in the African trypanosome, a parasite causing devastating diseases. Pyridoxal kinase's distinct structure compared to the human enzyme makes it a viable target for drug development (Jones, Alphey, Wyllie, & Fairlamb, 2012).
Propiedades
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-1-ium-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,4,10,12H,3H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKZDMFGJYCBB-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C=C(C(=C1O)C=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Nitro-5-[4-(phenylmethyl)sulfonyl-1-piperazinyl]phenyl]morpholine](/img/structure/B1227340.png)

![2-[[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]acetic acid ethyl ester](/img/structure/B1227343.png)
![3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)

![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B1227348.png)

![4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1227353.png)
![5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline-8(9H)-thione](/img/structure/B1227355.png)

![N-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B1227359.png)
![3-(2-Methoxyphenyl)-2-phenylbenzo[g]quinoxaline](/img/structure/B1227361.png)
![1-[2-(Diethylamino)ethyl]-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1227362.png)
![2-[2-(3-Ethylphenoxy)ethyl]propanedioic acid diethyl ester](/img/structure/B1227365.png)